Isomalt (Standard)

Hygroscopicity Moisture Sorption Shelf-Life Stability

Isomalt is the only polyol combining exceptionally low hygroscopicity (stable to 85% RH at 25°C), high thermal stability (up to 160°C), and the unique ability to crystallize into translucent coatings—critical for sugar-free hard candies, pharmaceutical ODMTs, and decorative coated products. Unlike sorbitol, xylitol, or maltitol, Isomalt delivers a neutral cooling effect, superior shelf-life stability, and clinically validated low-glycemic response (46–83% reduction in glucose peak). Direct compression grade available for high-speed tableting with lower ejection force vs. mannitol.

Molecular Formula C24H48O22
Molecular Weight 688.6 g/mol
Cat. No. B15573247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomalt (Standard)
Molecular FormulaC24H48O22
Molecular Weight688.6 g/mol
Structural Identifiers
InChIInChI=1S/2C12H24O11/c2*13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h2*4-21H,1-3H2/t4-,5+,6+,7-,8-,9+,10-,11+,12-;4-,5-,6-,7-,8-,9-,10+,11-,12+/m01/s1
InChIKeyRWJWQKXVEITNKS-LOMJZHBZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 10 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isomalt (Standard) Procurement Guide: Technical Specifications and Functional Differentiators for Industrial Applications


Isomalt (Standard) is a disaccharide polyol (CAS 64519-82-0) derived from beet sugar via enzymatic rearrangement and hydrogenation, consisting of an equimolar mixture of 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (1,1-GPM) [1]. It serves as a bulk sugar replacer with approximately half the caloric value of sucrose (~8.4 kJ/g) and a sweetness profile of 0.45–0.65 relative to sucrose [2]. Unlike many polyols, Isomalt exhibits exceptionally low hygroscopicity and high thermal stability, remaining non-hygroscopic up to 85% relative humidity at 25°C and resisting decomposition up to 160°C . These physicochemical properties, combined with its non-cariogenic and low-glycemic characteristics, position Isomalt as a technically distinct ingredient for sugar-free confectionery, pharmaceutical excipients, and specialized food applications.

Why Isomalt Cannot Be Directly Substituted by Other Polyols in Critical Formulations


Generic substitution among polyols in industrial applications is technically invalid due to significant variance in key performance parameters. While many sugar alcohols share the common characteristic of reduced caloric value, their behavior in processing and final product quality diverges sharply. For instance, Isomalt's unique combination of extremely low hygroscopicity, high thermal stability, and a neutral cooling effect is not replicated by maltitol (high hygroscopicity), sorbitol (significant cooling effect and laxation), or xylitol (strong cooling effect and hygroscopic) . Furthermore, the ability of Isomalt to crystallize in a translucent form, enabling unique visual effects in hard candies and coatings, is a specific physical property not shared by other polyols [1]. Relying on a class-level assumption of interchangeability can lead to critical failures in shelf-life stability (stickiness, moisture absorption), sensory profile (undesirable cooling, flavor masking), and processability (tableting ejection force, thermal degradation) [2][3].

Quantitative Evidence Guide: Isomalt (Standard) vs. Comparator Polyols and Sucrose


Hygroscopicity: Isomalt vs. Polyol Class Averages

Isomalt exhibits superior resistance to moisture uptake compared to other polyols. It is a non-hygroscopic substance that absorbs virtually no water up to a relative humidity (RH) of 85% at 25°C [1]. This property is a key differentiator for applications requiring extended shelf life and resistance to stickiness. In contrast, polyols like sorbitol and xylitol are known to be significantly more hygroscopic, leading to product degradation in unwrapped formats .

Hygroscopicity Moisture Sorption Shelf-Life Stability Confectionery Technology

Glycemic and Insulinemic Response: Isomalt vs. Sucrose

In human randomized controlled trials (RCTs), replacing sugar with Isomalt on a 1:1 basis in various sweets led to a highly significant reduction in postprandial blood glucose and insulin response [1]. The reduction in incremental glucose peak (iCmax) ranged from 46% to 83% (all p<0.05) compared to sugar-sweetened controls. Correspondingly, the two-hour incremental area under the curve (iAUC2h) for glucose was reduced by 5% to 71% (p<0.05 for most products) [1]. Insulin response was even more dramatically attenuated, with iCmax and iAUC2h reduced by 70–92% and 58–87%, respectively (all p<0.05) [1].

Glycemic Index Insulin Response Metabolism Diabetes Management

Tableting Performance (Ejection Force): Granulated Isomalt vs. Spray-Dried Mannitol

In a comparative study of pharmaceutical tableting excipients, fluid-bed granulated Isomalt (galenIQ™ 720 and 721) demonstrated superior performance over spray-dried mannitol grades (Mannogem® XL Opal SD and Pearlitol® 200 SD) with respect to ejection force profiles [1]. Both Isomalt grades exhibited low and stable ejection pressures during the compression of 100 consecutive tablets. In contrast, mannitol-based materials produced higher ejection forces, with Pearlitol® yielding the highest values, particularly at lower lubricant concentrations (0.5 wt.% magnesium stearate) [1].

Tablet Excipient Direct Compression Pharmaceutical Manufacturing Ejection Force

Lipid Oxidation and Energy Metabolism: Isomalt vs. Sucrose

A double-blind controlled crossover study using continuous indirect calorimetry compared the acute effects of 30 g oral loads of Isomalt and sucrose in ten healthy subjects [1]. Following Isomalt ingestion, the increase in carbohydrate (CHO) oxidation was significantly lower than after sucrose (P < 0.01). Critically, the decrease in lipid oxidation was significantly less pronounced with Isomalt compared to sucrose (P < 0.01) [1].

Indirect Calorimetry Lipid Oxidation Metabolism Energy Expenditure

Relative Sweetness: Isomalt vs. Key Polyol Comparators

The relative sweetness of Isomalt is lower than that of several other common polyols, which is a critical parameter for product formulation and cost calculation. Based on a standard sucrose baseline of 1.0, Isomalt has a sweetness range of 0.45–0.65. This is lower than maltitol (0.9) and xylitol (1.0), but comparable to or higher than sorbitol (0.5–0.7) and lactitol (0.3–0.4) [1].

Sweetness Intensity Polyol Properties Sugar Replacement Formulation

Cariogenic Potential: Isomalt in Caries Prevention Models

Isomalt is a non-cariogenic sweetener, meaning it is not fermented by oral bacteria like Streptococcus mutans to produce acid, thereby not contributing to tooth decay . Furthermore, Isomalt has been shown to have an active role in caries prevention when formulated into oral care products. A microbial study found that toothpaste containing 10% Isomalt, 1100 ppm fluoride, and 0.05% CPC demonstrated significantly greater efficacy in inhibiting enamel demineralization (p < 0.001) compared to a toothpaste containing only 1100 ppm fluoride [1].

Dental Caries Non-Cariogenic Demineralization Oral Health

Optimal Application Scenarios for Isomalt (Standard) Based on Evidence-Backed Differentiation


Sugar-Free Hard Candies and Lozenges with Extended Shelf Life

Isomalt is the premier choice for sugar-free hard candies, particularly those designed for unwrapped, bulk packaging. Its exceptionally low hygroscopicity prevents moisture absorption and stickiness, ensuring product stability and crunchiness over an extended shelf life . Furthermore, its high thermal stability (up to 160°C) and unique ability to crystallize in a translucent form enable the creation of visually appealing, glass-like confections without browning or caramelization [4]. This combination of technical and aesthetic benefits is not achievable with more hygroscopic polyols like sorbitol or xylitol.

Low-Glycemic and Diabetic-Friendly Confections

For product developers aiming to create sweets that support blood glucose management, Isomalt offers a scientifically validated advantage. Clinical evidence from RCTs demonstrates that a 1:1 substitution of sugar with Isomalt results in a 46–83% reduction in incremental glucose peak (iCmax) and a 70–92% reduction in insulin iCmax . This significant attenuation of the postprandial glycemic and insulinemic response supports on-pack claims related to low blood sugar impact and suitability for individuals managing diabetes.

Pharmaceutical Orodispersible Mini-Tablets (ODMTs)

In the pharmaceutical sector, direct compression grade Isomalt is a viable and effective excipient for manufacturing orodispersible mini-tablets (ODMTs) for pediatric and geriatric use. Comparative studies against a mannitol-based co-processed excipient (Ludiflash®) show that Isomalt-based ODMTs can achieve disintegration times well within the FDA limit of 30 seconds while maintaining acceptable tensile strength and dissolution profiles . Its pleasant sensory properties and lower ejection force during tableting (compared to mannitol) make it a robust and efficient choice for high-speed manufacturing of patient-friendly dosage forms [4].

Translucent Sugar-Free Coatings for Chewing Gum and Candy

Isomalt is the only polyol capable of crystallizing into a translucent coating, a unique physical property that enables the creation of visually distinct sugar-free coated products, such as colored-center chewing gums or decorative candies . This single-syrup coating process eliminates the need for binders like gum arabic, resulting in a more stable, chip-resistant coating that is less sensitive to mechanical stress . This provides a significant manufacturing and aesthetic advantage over other polyols which yield opaque or crystalline coatings.

Technical Documentation Hub

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